molecular formula C8H6BrClN4 B1444907 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine CAS No. 1250758-60-1

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine

Cat. No.: B1444907
CAS No.: 1250758-60-1
M. Wt: 273.52 g/mol
InChI Key: KQAORJZIMJKIFR-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of 3-chloropyridine-2-carbaldehyde with hydrazine to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-chloropyridin-3-YL)-1H-pyrazol-3-amine
  • 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrrole-2-carboxylic acid

Uniqueness

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with bromine and chloropyridinyl groups makes it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1-(3-chloropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAORJZIMJKIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C(=N2)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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